2-(Bromomethyl)-1,3-oxazole
Overview
Description
2-(Bromomethyl)-1,3-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The bromomethyl group attached to the oxazole ring makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
For instance, Bromothalonil, a compound with a bromomethyl group, is used as a preservative and is a known allergen . Another compound, 2-Bromo-2-nitro-1,3-propanediol, exhibits antimicrobial properties .
Mode of Action
For example, bromomethyl-substituted acridines have been shown to crosslink and intercalate with DNA, affecting its structure and function .
Biochemical Pathways
It’s worth noting that the interaction of bromomethyl compounds with biological targets can potentially affect various biochemical pathways .
Pharmacokinetics
For instance, Bortezomib, a proteasome inhibitor, follows a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase .
Result of Action
For instance, bromomethyl-substituted acridines have been shown to crosslink and intercalate with DNA, which can potentially lead to mutations and other genetic alterations .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other substances can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,3-oxazole typically involves the bromination of 1,3-oxazole derivatives. One common method is the bromomethylation of oxazole using paraformaldehyde and hydrobromic acid. This reaction is carried out under acidic conditions, often with acetic acid as a solvent . Another method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,3-oxazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different oxazole derivatives.
Electrophilic Addition: The bromomethyl group can participate in electrophilic addition reactions, especially with alkenes and alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Electrophilic Addition: Bromine or chlorine in the presence of a catalyst can be used for electrophilic addition reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Bromomethyl)-1,3-oxazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzofuran: Similar in structure but contains a benzofuran ring instead of an oxazole ring.
2-(Bromomethyl)indole: Contains an indole ring and is used in similar nucleophilic substitution reactions.
2-(Bromomethyl)quinoline: Contains a quinoline ring and is used in the synthesis of various heterocyclic compounds.
Uniqueness
2-(Bromomethyl)-1,3-oxazole is unique due to its oxazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific reactivity patterns .
Properties
IUPAC Name |
2-(bromomethyl)-1,3-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c5-3-4-6-1-2-7-4/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUWICFDIIONCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065073-35-9 | |
Record name | 2-(Bromomethyl)-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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